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Introduction
Zongertinib (formerly BI 1810631) is an investigational, oral, irreversible tyrosine kinase

inhibitor (TKI) that selectively targets human epidermal growth factor receptor 2 (HER2; also

known as ERBB2).[1][2][3] Activating mutations in the HER2 gene are oncogenic drivers in a

subset of non-small cell lung cancer (NSCLC), occurring in approximately 2-4% of patients.[4]

[5] Zongertinib is designed to inhibit HER2 while sparing wild-type epidermal growth factor

receptor (EGFR), potentially leading to a more favorable toxicity profile compared to less

selective TKIs.[2][6] Clinical trials, most notably the Phase Ia/Ib Beamion LUNG-1 study

(NCT04886804), have demonstrated promising efficacy of Zongertinib in patients with HER2-

mutant NSCLC.[7][8][9]

These application notes provide a comprehensive overview of the biomarker analysis

strategies employed in the Zongertinib clinical trials. The content includes a summary of key

clinical data, detailed protocols for the primary biomarker assays, and visual representations of

the relevant biological pathways and experimental workflows.

Quantitative Data from Zongertinib Clinical Trials
The clinical efficacy of Zongertinib has been evaluated in various cohorts of patients with

HER2-mutant NSCLC. The following tables summarize the key quantitative data from the

Beamion LUNG-1 trial.
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Table 1: Efficacy of Zongertinib in Previously Treated Patients with HER2 Tyrosine Kinase

Domain (TKD) Mutant NSCLC (Beamion LUNG-1, Cohort 1)

Efficacy Endpoint Value
95% Confidence Interval
(CI)

Objective Response Rate

(ORR)
71% 60% - 80%

Complete Response (CR) 7% -

Partial Response (PR) 64% -

Disease Control Rate (DCR) 96% 89% - 99%

Median Duration of Response

(DoR)
14.1 months 6.9 - Not Evaluable

Median Progression-Free

Survival (PFS)
12.4 months 8.2 - Not Evaluable

Data from a cohort of 75 patients treated with 120 mg Zongertinib once daily.[10]

Table 2: Efficacy of Zongertinib in Treatment-Naïve Patients with HER2 TKD Mutant NSCLC

(Beamion LUNG-1)
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Efficacy Endpoint Value
95% Confidence Interval
(CI)

Objective Response Rate

(ORR)
77% -

Complete Response (CR) 8% -

Partial Response (PR) 69% -

Disease Control Rate (DCR) 96% -

6-Month Duration of Response

(DoR) Rate
80% -

6-Month Progression-Free

Survival (PFS) Rate
79% -

Data from a cohort of 74 patients.[9][11]

Table 3: Intracranial Efficacy of Zongertinib in Previously Treated Patients with Brain

Metastases (Beamion LUNG-1)

Efficacy Endpoint Value

Intracranial Objective Response Rate 41%

Intracranial Disease Control Rate 81%

Data from 27 evaluable patients with brain metastases.[12]

Signaling Pathway
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Caption: Zongertinib inhibits mutated HER2, blocking downstream signaling pathways.

Experimental Protocols
The primary biomarker for patient selection in Zongertinib clinical trials is the presence of

activating mutations in the tyrosine kinase domain (TKD) of the HER2 gene. This is identified

through analysis of tumor tissue or circulating tumor DNA (ctDNA).
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HER2 Mutation Analysis in Tumor Tissue using Next-
Generation Sequencing (NGS)
This protocol outlines the general steps for identifying HER2 mutations from formalin-fixed

paraffin-embedded (FFPE) tumor tissue, consistent with the use of a companion diagnostic like

the Oncomine™ Dx Target Test.[13]

1.1. Sample Preparation

Obtain FFPE tumor tissue block.

A pathologist will identify and mark the tumor-rich area.

Cut 5-10 sections of 5-10 µm thickness.

Deparaffinize the sections using xylene and rehydrate through a series of graded ethanol

washes.

Perform macrodissection to enrich for tumor cells, if necessary.

1.2. DNA Extraction

Use a commercially available FFPE DNA extraction kit (e.g., Qiagen QIAamp DNA FFPE

Tissue Kit).

Lyse the tissue sample according to the manufacturer's protocol, including a proteinase K

digestion step to remove proteins.

Reverse cross-linking by heating the sample.

Purify the DNA using spin columns.

Quantify the extracted DNA using a fluorometric method (e.g., Qubit) and assess its quality

(e.g., via spectrophotometry or gel electrophoresis).

1.3. Library Preparation and Sequencing

Fragment the genomic DNA to the desired size.
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Perform end-repair and A-tailing.

Ligate sequencing adapters with unique indices for multiplexing.

Amplify the library using PCR. The Oncomine Dx Target Test utilizes a multiplex PCR-based

approach to enrich for target genes, including the HER2 TKD.

Purify the amplified library.

Quantify the final library and assess its size distribution.

Pool libraries and sequence on a compatible NGS platform (e.g., Illumina MiSeq/NextSeq or

Ion Torrent S5).

1.4. Data Analysis

Perform quality control on the raw sequencing reads.

Align reads to the human reference genome (e.g., hg19 or hg38).

Call genetic variants (single nucleotide variants and insertions/deletions) within the HER2

gene, particularly in exon 20.

Annotate the identified variants to determine their potential functional impact and clinical

significance.

Generate a clinical report indicating the presence or absence of activating HER2 TKD

mutations.

HER2 Mutation Analysis in Circulating Tumor DNA
(ctDNA)
This protocol describes a general workflow for detecting HER2 mutations from a blood sample,

as would be performed with a liquid biopsy assay like the Guardant360® CDx.[14]

2.1. Blood Collection and Plasma Processing
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Collect 10-20 mL of peripheral blood in specialized cell-free DNA collection tubes (e.g.,

Streck Cell-Free DNA BCT®).

Process the blood sample within 2-4 hours of collection.

Perform a two-step centrifugation process to separate plasma from blood cells and platelets,

minimizing contamination with genomic DNA.

Store the resulting plasma at -80°C until extraction.

2.2. ctDNA Extraction

Use a specialized kit for extracting circulating cell-free DNA from plasma (e.g., Qiagen

QIAamp Circulating Nucleic Acid Kit).

Lyse the plasma and digest proteins.

Bind the cfDNA to a silica membrane in a spin column.

Wash the membrane to remove inhibitors.

Elute the purified ctDNA in a small volume of buffer.

Quantify the ctDNA, which is typically in low concentrations.

2.3. Library Preparation and Sequencing

Prepare the NGS library from the extracted ctDNA using a method optimized for low-input,

fragmented DNA.

This often involves end-repair, A-tailing, and adapter ligation.

Hybrid-capture-based target enrichment is commonly used for liquid biopsies to specifically

select for genes of interest, including HER2.

Amplify the captured library.
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Sequence the library on a high-throughput NGS platform to achieve deep coverage, which is

necessary for detecting low-frequency mutations in ctDNA.

2.4. Data Analysis

Employ a specialized bioinformatics pipeline designed to detect low-allele-frequency variants

from ctDNA sequencing data.

This includes error correction methods to distinguish true mutations from sequencing

artifacts.

Analyze the data for the presence of HER2 TKD mutations.

Report the variant allele frequency (VAF) of any detected mutations.

HER2 Protein Overexpression Analysis by
Immunohistochemistry (IHC)
While HER2 mutations are the primary biomarker for Zongertinib, HER2 protein expression is

also assessed in NSCLC. This protocol is based on established guidelines for HER2 IHC in

lung cancer.[1][15]

3.1. Tissue Preparation

Fix the tumor tissue in 10% neutral buffered formalin.

Process and embed the tissue in paraffin.

Cut 4-5 µm thick sections and mount them on positively charged slides.

3.2. Staining Procedure

Deparaffinize and rehydrate the tissue sections.

Perform heat-induced epitope retrieval (HIER) using a validated retrieval solution and

method.

Block endogenous peroxidase activity.
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Incubate with a primary antibody against HER2 (e.g., rabbit monoclonal 4B5).

Apply a secondary antibody and a detection system (e.g., a polymer-based HRP system).

Develop the signal with a chromogen such as diaminobenzidine (DAB).

Counterstain with hematoxylin.

Dehydrate and coverslip the slides.

3.3. Interpretation and Scoring

A pathologist scores the HER2 staining based on the intensity and completeness of the

membrane staining in tumor cells.

The scoring is typically on a scale of 0 to 3+:

0: No staining or membrane staining in <10% of tumor cells.

1+: Faint/barely perceptible and incomplete membrane staining in ≥10% of tumor cells.

2+ (Equivocal): Weak to moderate complete membrane staining in ≥10% of tumor cells.

3+ (Positive): Strong and complete membrane staining in ≥10% of tumor cells.

Cases scoring 2+ may be further analyzed by in situ hybridization (ISH) to assess for gene

amplification.

Experimental Workflows and Logical Relationships
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Caption: Workflow for biomarker testing and patient selection for Zongertinib.
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Caption: Relationship between HER2 biomarker status and Zongertinib response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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